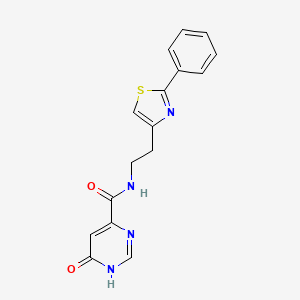

6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-oxo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-14-8-13(18-10-19-14)15(22)17-7-6-12-9-23-16(20-12)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUJSBMQFUIRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the phenyl group. The pyrimidine ring is then constructed, and the hydroxy and carboxamide groups are introduced in subsequent steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenylthiazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine derivative.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide as an anticancer agent. The compound exhibits cytotoxic effects on various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.

Case Study: Antiproliferative Activity

A study evaluated the compound's antiproliferative activity against multiple cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results showed that the compound exhibited significant growth inhibition, with IC50 values indicating potent activity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 | 5.71 | Induction of apoptosis via mitochondrial pathway |

| DU145 | 8.30 | Inhibition of cell cycle progression |

| MCF-7 | 6.14 | Modulation of apoptosis-related proteins |

Anti-inflammatory Effects

Another promising application is in the realm of anti-inflammatory treatments. The thiazole moiety present in the structure has been associated with anti-inflammatory properties.

Case Study: Inhibition of Inflammatory Mediators

Research indicates that compounds containing thiazole rings can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide may serve as a lead compound for developing new anti-inflammatory drugs .

Neuroprotective Effects

The compound also shows potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Parkinson’s Disease Models

In preclinical studies, 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide demonstrated protective effects against neuronal death induced by oxidative stress. This was evidenced by reduced levels of reactive oxygen species and improved neuronal survival rates in cultured neurons exposed to neurotoxic agents .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications to the thiazole and pyrimidine components can enhance biological activity. For instance, substituents on the phenyl ring have been shown to influence potency and selectivity against specific biological targets .

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and compounds with shared pharmacophores (pyrimidine, thiazole, or carboxamide groups) from the provided evidence.

Structural Analogs in Quinazolinone Derivatives

discusses 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-ones, which share the 2-phenylthiazole-ethyl side chain with the target compound but differ in the core heterocycle (quinazolinone vs. pyrimidine). Key differences include:

- Bioactivity: Quinazolinone derivatives in exhibit cytotoxic activity against cancer cell lines (e.g., IC₅₀ values ranging from 1.2–15 μM in MCF-7 cells).

- Solubility: The hydroxyl group in the target compound’s pyrimidine ring could improve aqueous solubility compared to quinazolinones, which often require hydrophobic substituents for activity .

Thiazole-Containing Carboxamides in Patent Literature

includes thiazole-linked carboxamides (e.g., Example 51 and 52 in EP 2024), which share the thiazole-carboxamide pharmacophore but differ in core structures (pyrrolidine vs. pyrimidine). Notable distinctions:

- Target Engagement : The patent compounds are designed as protease inhibitors (e.g., targeting thrombin or Factor XIa), with stereochemistry and hydroxyl groups critical for binding. The target compound’s pyrimidine core may favor interactions with kinases or nucleotide-binding proteins.

Data Table: Key Properties of Comparable Compounds

Biological Activity

6-Hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and cellular regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for RNA polymerase II transcription. Inhibition of CDK9 leads to reduced expression of the anti-apoptotic protein Mcl-1, promoting apoptosis in cancer cells. The specific interactions between the compound and the active site residues of CDK9 have been elucidated through structural analysis, demonstrating its selectivity and potency as an inhibitor .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrimidine core and thiazole moiety significantly influence biological activity. For instance, substituents at the C5 position of the pyrimidine enhance potency against CDK9. The presence of a bulky aniline group at the C2 position is also critical for maintaining high selectivity against other CDKs .

In Vitro Studies

In vitro studies have demonstrated that 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide exhibits cytotoxic effects on various cancer cell lines. The compound showed IC50 values in the nanomolar range, indicating strong anti-proliferative activity. Notably, it has been reported to have over 80-fold selectivity for CDK9 compared to other kinases, which minimizes off-target effects .

Case Studies

- Breast Cancer Cell Lines : In a study involving breast cancer cell lines, treatment with this compound resulted in significant apoptosis, correlating with decreased Mcl-1 levels and increased caspase activity.

- Leukemia Models : Another case study highlighted its efficacy in leukemia models where it induced cell death through mitochondrial pathways, further supporting its role as a potential therapeutic agent in hematological malignancies .

Data Table: Biological Activity Overview

| Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| CDK9 Inhibition | Various Cancer Cells | <10 | Inhibition of RNA polymerase II |

| Apoptosis Induction | Breast Cancer | 20 | Decreased Mcl-1 expression |

| Cytotoxicity | Leukemia Models | 15 | Mitochondrial pathway activation |

Q & A

Q. How can this compound serve as a scaffold for developing fluorescent probes targeting specific cellular organelles?

- Methodological Answer : Functionalize the phenylthiazole moiety with fluorophores (e.g., BODIPY) via Suzuki-Miyaura coupling. ’s synthesis of triazole-linked pyrimidine derivatives provides a template for introducing click chemistry-compatible groups (e.g., azides) . Validate localization using confocal microscopy and organelle-specific counterstains (e.g., MitoTracker) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.